molecular formula C9H16N2O B2495252 (3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 2567489-95-4

(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one

Cat. No. B2495252
M. Wt: 168.24
InChI Key: RGZKUQXTVRELEX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one" is a compound that belongs to the class of diazaspirodecanones, which have been explored for various pharmacological activities. The compound's structure allows for interactions with different biological targets, making it of interest in medicinal chemistry for developing new therapeutic agents.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decanones involves several key steps, including cyclization reactions and functional group transformations. For instance, Caroon et al. (1981) reported the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with potential antihypertensive activity, highlighting the versatile synthetic routes available for these compounds (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of "(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one" features a spirocyclic framework that integrates a piperidine ring and a pyrrolidine ring. This unique structure contributes to its biological activity, allowing for the exploration of stereochemistry and its effects on binding affinity and selectivity towards biological targets.

Chemical Reactions and Properties

Diazaspirodecanones undergo various chemical reactions, including nucleophilic addition, due to the presence of electrophilic centers within their structure. For example, derivatives of diazaspiro[4.5]decan-1-one have been synthesized as potent T-type calcium channel inhibitors, demonstrating the compound's utility in modifying biological activity through chemical modifications (Fritch & Krajewski, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements for the compound are H302, H315, H319, H335 . The precautionary statements for the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3S)-3-methyl-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZKUQXTVRELEX-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCNCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCNCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one

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